![molecular formula C10H19NO4 B2666372 2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid CAS No. 1564887-13-3](/img/structure/B2666372.png)
2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1564887-13-3 . It has a molecular weight of 217.27 and its IUPAC name is 2-(2-(tert-butoxy)acetamido)-2-methylpropanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO4/c1-9(2,3)15-6-7(12)11-10(4,5)8(13)14/h6H2,1-5H3,(H,11,12)(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthetic Phenolic Antioxidants
Phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds have been detected in various environmental matrices and human samples, indicating their widespread use and potential health impacts. Research suggests the importance of investigating novel high molecular weight synthetic phenolic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Herbicide Toxicity and Mutagenicity
The toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, have been subjects of significant research. A scientometric review highlighted the global trends and gaps in the study of 2,4-D, pointing out the need for further research on its molecular biology, human exposure assessment, and degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
N-acetylcysteine in Psychiatry
N-acetylcysteine (NAC) has shown promising results in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. This reflects the potential of compounds like 2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid in psychiatric research, emphasizing the need for understanding their mechanisms of action more comprehensively (Dean, Giorlando, & Berk, 2011).
Acetoin Production
Research on acetoin, a volatile compound used in various industries, highlights the importance of understanding the biosynthesis and regulatory mechanisms of compounds with similar functional groups. This knowledge can guide the screening and genetic engineering of microorganisms for improved production of such compounds (Xiao & Lu, 2014).
Antioxidant Activity Measurement
The study of antioxidants is crucial in various fields, with several tests developed to determine antioxidant activity. Understanding the chemical reactions and kinetics involved in these assays is important for evaluating the antioxidant capacity of compounds like this compound (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statement is H302 , which indicates that it is harmful if swallowed. Precautionary statements include P264, P270, P301+P312, P330, and P501 , which provide guidance on general measures, prevention, response, storage, and disposal.
properties
IUPAC Name |
2-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-6-7(12)11-10(4,5)8(13)14/h6H2,1-5H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVKKHEXXZBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

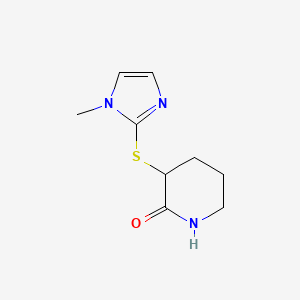
![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)
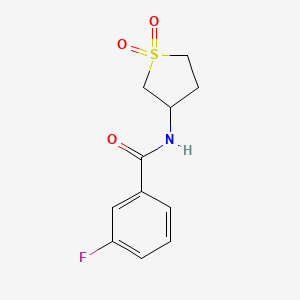
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2666293.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)
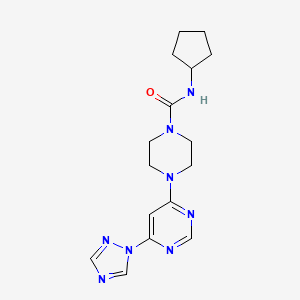
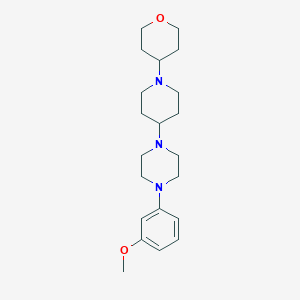
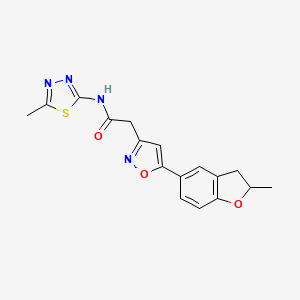
![N-(2,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2666306.png)
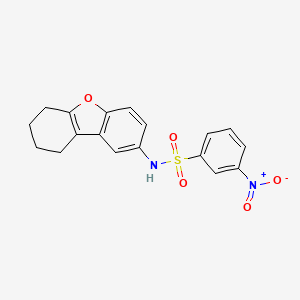
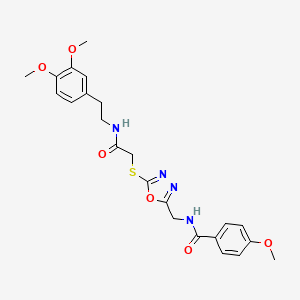
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2666310.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2666312.png)